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Compound of Interest

Compound Name: 5,15-Diphenylporphyrin

Cat. No.: B1663767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties

of 5,15-Diphenylporphyrin (DPP), a key synthetic porphyrin derivative. This document details

the characteristic spectral features, presents quantitative data in a structured format, and

outlines the experimental protocols for its analysis. The information herein is intended to serve

as a valuable resource for researchers, scientists, and professionals engaged in fields such as

drug development, materials science, and photodynamic therapy.

Introduction to 5,15-Diphenylporphyrin
5,15-Diphenylporphyrin (DPP) is a synthetic porphyrin that is notable for its stability and

solubility in a range of organic solvents.[1] Its structure, featuring two phenyl groups at the

meso positions, provides a unique platform for further chemical modifications and studies.[2]

Understanding its spectroscopic properties is fundamental to its application and

characterization.

UV-Visible Absorption Spectroscopy
The electronic absorption spectrum of 5,15-Diphenylporphyrin, like other porphyrins, is

characterized by an intense Soret band (or B band) in the near-UV region and several weaker

Q bands in the visible region.[3][4][5] These bands arise from π-π* electronic transitions within

the porphyrin macrocycle.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1663767?utm_src=pdf-interest
https://www.benchchem.com/product/b1663767?utm_src=pdf-body
https://www.benchchem.com/product/b1663767?utm_src=pdf-body
https://www.benchchem.com/product/b1663767?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=V76P0287
https://frontierspecialtychemicals.com/product/515-diphenylporphine/
https://www.benchchem.com/product/b1663767?utm_src=pdf-body
https://secwww.jhuapl.edu/techdigest/content/techdigest/pdf/V02-N03/02-03-Kim.pdf
https://pubs.sciepub.com/wjce/8/2/4/index.html
https://www.semanticscholar.org/paper/The-Use-of-Spectrophotometry-UV-Vis-for-the-Study-Giovannetti/54d5a22fe539d8afef3a84f89c9cc3e692b8aa11
https://www.researchgate.net/figure/IR-FIR-data-of-free-base-porphyrins-and-iron-porphyrin-compounds_tbl2_51031230
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: UV-Visible Absorption Data for 5,15-Diphenylporphyrin

Band
Wavelength (λmax,
nm)

Molar Extinction
Coefficient (ε,
M⁻¹cm⁻¹)

Solvent

Soret (B) ~410 - 420 > 200,000 CH₂Cl₂ or CHCl₃

Q(IV) ~515 ~15,000 CH₂Cl₂ or CHCl₃

Q(III) ~550 ~8,000 CH₂Cl₂ or CHCl₃

Q(II) ~590 ~5,000 CH₂Cl₂ or CHCl₃

Q(I) ~645 ~3,000 CH₂Cl₂ or CHCl₃

Note: The exact λmax and ε values can vary slightly depending on the solvent and

concentration.

Experimental Protocol: UV-Visible Spectroscopy
Sample Preparation: Prepare a stock solution of 5,15-Diphenylporphyrin in a suitable

solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).[4] From the stock solution,

prepare a dilute solution with a concentration typically in the range of 10⁻⁶ M to ensure the

absorbance values fall within the linear range of the spectrophotometer.[4][7]

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[4]

Measurement: Record the absorption spectrum over a wavelength range of approximately

350 nm to 700 nm using a 1 cm path length quartz cuvette.[4] Use the pure solvent as a

reference.

Data Analysis: Identify the λmax for the Soret and Q bands. The molar extinction coefficient

(ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is

the concentration in mol/L, and l is the path length in cm.

UV-Visible Spectroscopy Experimental Workflow

Fluorescence Spectroscopy
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5,15-Diphenylporphyrin exhibits characteristic fluorescence emission in the red region of the

electromagnetic spectrum upon excitation at a wavelength corresponding to its absorption

bands, typically the Soret band.[8][9] The fluorescence properties, including the emission

maxima and quantum yield, are sensitive to the molecular environment.[10]

Table 2: Fluorescence Emission Data for 5,15-Diphenylporphyrin

Excitation Wavelength
(nm)

Emission Maxima (λem,
nm)

Solvent

~418 ~650 and ~715 CH₂Cl₂ or CHCl₃

Note: The emission spectrum of DPP typically shows two main bands. The relative intensities

of these bands can be influenced by the solvent and other environmental factors.

Experimental Protocol: Fluorescence Spectroscopy
Sample Preparation: Prepare a dilute solution of 5,15-Diphenylporphyrin in a suitable

solvent (e.g., CH₂Cl₂). The concentration should be low enough to avoid self-quenching

effects (typically around 10⁻⁷ M).

Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., a

xenon lamp) and a sensitive detector.

Measurement: Set the excitation wavelength to the Soret band maximum (around 418 nm).

Record the emission spectrum from approximately 600 nm to 800 nm.

Data Analysis: Identify the wavelengths of the emission maxima. For quantum yield

measurements, a standard fluorophore with a known quantum yield is typically used for

comparison.

Fluorescence Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of porphyrins. The unique

ring current effect of the porphyrin macrocycle results in a large dispersion of proton chemical
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shifts.[11][12] The inner NH protons are strongly shielded and appear upfield (at negative ppm

values), while the peripheral meso and β-pyrrolic protons are deshielded and resonate

downfield.[11]

Table 3: ¹H NMR Chemical Shift Data for 5,15-Diphenylporphyrin (in CDCl₃)

Proton Type
Chemical Shift (δ,
ppm)

Multiplicity Integration

NH (inner) ~ -2.8 s 2H

β-pyrrolic ~ 8.8 d 4H

β-pyrrolic ~ 9.2 d 4H

meso-H ~ 10.2 s 2H

Phenyl (ortho) ~ 8.2 d 4H

Phenyl (meta, para) ~ 7.7 m 6H

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary slightly based on solvent

and concentration.

¹³C NMR spectroscopy provides further structural information. The large number of carbons in

the porphyrin macrocycle and the phenyl substituents result in a complex spectrum.

Table 4: Representative ¹³C NMR Chemical Shift Ranges for 5,15-Diphenylporphyrin (in

CDCl₃)

Carbon Type Chemical Shift (δ, ppm)

meso-C (unsubstituted) ~105

meso-C (phenyl-substituted) ~120

α-pyrrolic ~145

β-pyrrolic ~130

Phenyl ~127 - 142
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Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5,15-Diphenylporphyrin in about

0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in an NMR tube.

[13]

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Measurement: Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger number of scans will be

necessary due to the lower natural abundance of the ¹³C isotope.

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline

correction). Integrate the proton signals and assign the resonances based on their chemical

shifts, multiplicities, and integration values.

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

observing its vibrational modes. For 5,15-Diphenylporphyrin, key vibrational bands include N-

H stretches, C-H stretches of the aromatic rings, and various C-C and C-N stretching and

bending modes of the porphyrin macrocycle.[6][14][15]

Table 5: Key Infrared Absorption Bands for 5,15-Diphenylporphyrin

Wavenumber (cm⁻¹) Vibrational Mode

~3315 N-H stretch

~3050 - 3020 Aromatic C-H stretch

~1595 Phenyl C=C stretch

~1470 Pyrrole C=C stretch

~965 N-H bend (out-of-plane)

~800 Aromatic C-H bend (out-of-plane)
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Note: The exact positions of the absorption bands can be influenced by the sample preparation

method (e.g., KBr pellet, thin film).

Experimental Protocol: IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of 5,15-
Diphenylporphyrin with dry potassium bromide and pressing it into a thin, transparent disk.

Alternatively, a thin film can be cast from a solution onto an IR-transparent window.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Measurement: Record the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding molecular vibrations.

Conclusion
The spectroscopic properties of 5,15-Diphenylporphyrin are well-defined and provide a robust

basis for its identification, characterization, and the study of its interactions. The distinct

features in its UV-Vis, fluorescence, NMR, and IR spectra, governed by its unique electronic

and molecular structure, make it a versatile molecule for a wide range of scientific applications.

The experimental protocols outlined in this guide provide a standardized approach to obtaining

high-quality spectroscopic data for this important porphyrin derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1663767?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

